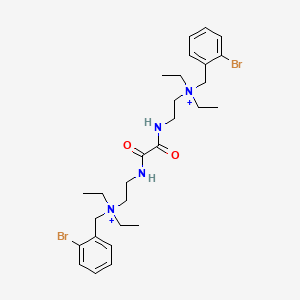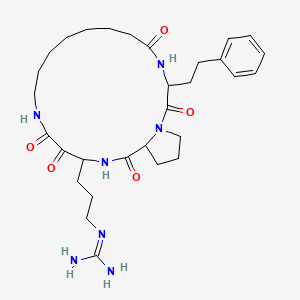
Macrocyclic thrombin inhibitor
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Macrocyclic thrombin inhibitors are a class of compounds characterized by their macrocyclic structure, which consists of a large ring of atoms. These inhibitors are designed to specifically target and inhibit thrombin, an enzyme that plays a crucial role in the blood coagulation process. By inhibiting thrombin, these compounds can prevent the formation of blood clots, making them valuable in the treatment of thrombotic disorders.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of macrocyclic thrombin inhibitors typically involves the formation of a macrocyclic ring through various cyclization reactions. Common methods include:
Ring-closing metathesis: This method involves the use of a catalyst to form a carbon-carbon double bond, resulting in the closure of the macrocyclic ring.
Lactam formation: This involves the formation of a cyclic amide through the reaction of an amine and a carboxylic acid.
Azide-alkyne cycloaddition: This click chemistry reaction forms a triazole ring, which can be incorporated into the macrocyclic structure.
Industrial Production Methods: Industrial production of macrocyclic thrombin inhibitors often involves high-throughput synthesis techniques, such as:
Microwave-assisted synthesis: This method accelerates the reaction rates and improves yields by using microwave radiation.
Solid-phase synthesis: This technique involves the sequential addition of building blocks to a solid support, allowing for the efficient synthesis of large libraries of macrocyclic compounds.
Analyse Des Réactions Chimiques
Types of Reactions: Macrocyclic thrombin inhibitors can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and osmium tetroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alcohols, ketones, or carboxylic acids, while reduction can produce alkanes or alcohols.
Applications De Recherche Scientifique
Macrocyclic thrombin inhibitors have a wide range of scientific research applications, including:
Chemistry: Used as tools to study enzyme inhibition and protein-ligand interactions.
Biology: Employed in research on blood coagulation and thrombotic disorders.
Medicine: Investigated as potential therapeutic agents for the treatment of conditions such as deep vein thrombosis, pulmonary embolism, and atrial fibrillation.
Industry: Utilized in the development of anticoagulant drugs and diagnostic assays for blood clotting disorders.
Mécanisme D'action
Macrocyclic thrombin inhibitors exert their effects by binding to the active site of thrombin, thereby blocking its interaction with its substrates. This inhibition prevents the conversion of fibrinogen to fibrin, a key step in the formation of blood clots. The molecular targets involved include the active site and exosites of thrombin, which are critical for its enzymatic activity .
Comparaison Avec Des Composés Similaires
Macrocyclic thrombin inhibitors are unique due to their large ring structure, which provides high affinity and selectivity for thrombin. Similar compounds include:
Direct thrombin inhibitors: Such as hirudin, bivalirudin, and argatroban, which also target thrombin but may have different structural features and binding mechanisms.
Factor Xa inhibitors: Such as rivaroxaban and apixaban, which target a different enzyme in the coagulation cascade but serve a similar anticoagulant function.
In comparison, macrocyclic thrombin inhibitors often exhibit improved stability, bioavailability, and selectivity due to their conformationally constrained structures .
Propriétés
Formule moléculaire |
C30H45N7O5 |
|---|---|
Poids moléculaire |
583.7 g/mol |
Nom IUPAC |
2-[3-[2,5,14,15,18-pentaoxo-3-(2-phenylethyl)-1,4,13,17-tetrazabicyclo[17.3.0]docosan-16-yl]propyl]guanidine |
InChI |
InChI=1S/C30H45N7O5/c31-30(32)34-19-9-13-22-26(39)28(41)33-18-8-3-1-2-7-15-25(38)35-23(17-16-21-11-5-4-6-12-21)29(42)37-20-10-14-24(37)27(40)36-22/h4-6,11-12,22-24H,1-3,7-10,13-20H2,(H,33,41)(H,35,38)(H,36,40)(H4,31,32,34) |
Clé InChI |
CAAKGZMZBILONA-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)C(=O)NCCC1)CCCN=C(N)N)CCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(13E)-10-[(3-chloro-4-methoxyphenyl)methyl]-6,6-dimethyl-3-(2-methylpropyl)-16-[1-(3-phenyloxiran-2-yl)ethyl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone](/img/structure/B10785099.png)
![4-Heptenoic acid, 7-[(1R,2R,3R)-3-hydroxy-2-[(2R)-2-hydroxy-3-phenoxypropoxy]-5-oxocyclopentyl]-, 4-(benzoylamino)phenyl ester, (4Z)-](/img/structure/B10785113.png)


![Methyl 3-(2-hydroxybenzoyl)oxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B10785128.png)

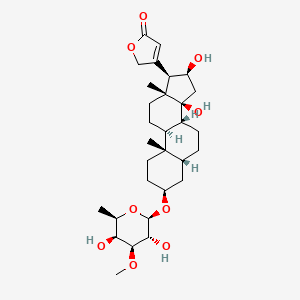
![[(1S,12S,26S)-5,6',12-trihydroxy-6,7'-dimethoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl] acetate](/img/structure/B10785152.png)

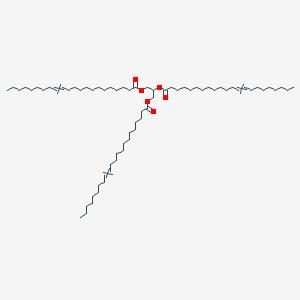

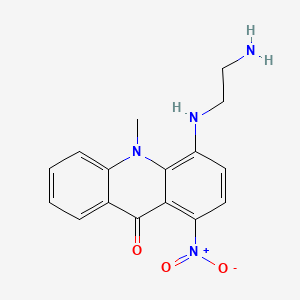
![18-Methyl-7-oxapentacyclo[11.7.0.02,10.04,8.014,18]icosa-2,4(8),9-triene-5,17-dione](/img/structure/B10785174.png)
